![molecular formula C32H50N8O12S B585916 (2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate CAS No. 144110-38-3](/img/structure/B585916.png)
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate
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Overview
Description
Scientific Research Applications
DNA Damage and Carcinogenesis
Research on related compounds, such as 5-Aminolevulinic acid (ALA), has shown its potential association with DNA damage and the development of hepatocellular carcinoma in patients with acute intermittent porphyria (AIP). ALA and its derivatives can produce reactive oxygen species that damage DNA, suggesting a mechanism by which related compounds could be involved in carcinogenesis or used to study DNA damage mechanisms and cancer development (Onuki et al., 2002).
Analytical Chemistry Applications
The ninhydrin reaction, which reacts with primary amino groups to form Ruhemann's purple, is extensively used in analytical chemistry for detecting amino acids, peptides, and proteins. This suggests that compounds with primary amino groups could be subjects or tools in various analytical and biochemical studies to understand protein, peptide, and amino acid compositions in different samples (Friedman, 2004).
Nucleic Acid Base Studies
The tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria are critical for understanding DNA and RNA structure and function. Compounds that interact with or mimic nucleic acid bases can be used to study these mechanisms, which are crucial for genetic information encoding and processing (Person et al., 1989).
Safety And Hazards
properties
IUPAC Name |
(2S,5R)-5-amino-8-(diaminomethylideneamino)-2-[(4-hydroxyphenyl)methyl]-4-oxooctanoic acid;sulfuric acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H24N4O4.H2O4S/c2*17-13(2-1-7-20-16(18)19)14(22)9-11(15(23)24)8-10-3-5-12(21)6-4-10;1-5(2,3)4/h2*3-6,11,13,21H,1-2,7-9,17H2,(H,23,24)(H4,18,19,20);(H2,1,2,3,4)/t2*11-,13+;/m00./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNSMFLBHPILAD-BGXAZEKTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.C1=CC(=CC=C1CC(CC(=O)C(CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CC(=O)[C@@H](CCCN=C(N)N)N)C(=O)O)O.C1=CC(=CC=C1C[C@@H](CC(=O)[C@@H](CCCN=C(N)N)N)C(=O)O)O.OS(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H50N8O12S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-5-Amino-8-guanidino-4-oxo-2-P-hydroxyphenylmethyloctanoic acid hemisulfate monohydrate |
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